[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine, also known as BZTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZTP is a sulfonamide derivative that contains a benzothiadiazole moiety and a piperidine group.
Mecanismo De Acción
The mechanism of action of [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are involved in cell proliferation and survival. This compound has also been reported to activate the p38 MAPK pathway, which is involved in stress response and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and tissues. In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis by regulating the expression of cell cycle and apoptosis-related proteins. In Alzheimer's disease models, this compound has been found to reduce oxidative stress and inflammation in the brain and improve cognitive function. In Parkinson's disease models, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage and improve motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine in lab experiments is its potential therapeutic application in various diseases. This compound has been shown to have a high selectivity for cancer cells and minimal toxicity to normal cells, making it a promising candidate for cancer therapy. This compound has also been found to have neuroprotective effects in Alzheimer's and Parkinson's disease models, indicating its potential as a neuroprotective agent. However, one of the limitations of this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its therapeutic potential in various diseases. Further studies are needed to determine the optimal dosage and administration route of this compound in preclinical and clinical trials. Additionally, the development of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic efficacy. Overall, this compound has the potential to become a valuable therapeutic agent in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, and further research is warranted to explore its full potential.
Métodos De Síntesis
The synthesis of [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine can be achieved through a multi-step procedure that involves the reaction of 2-amino-5-chlorobenzothiazole with sodium hydrosulfite to form 2-amino-5-chlorobenzothiazole-7-sulfonic acid. This intermediate is then reacted with piperidine and formaldehyde to yield this compound. The purity of the final product can be enhanced through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the expression of oncogenic proteins. In Alzheimer's disease research, this compound has been reported to enhance cognitive function and reduce amyloid-beta accumulation in the brain. In Parkinson's disease research, this compound has been found to protect dopaminergic neurons from oxidative stress-induced damage.
Propiedades
IUPAC Name |
[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S2/c13-8-9-4-6-16(7-5-9)20(17,18)11-3-1-2-10-12(11)15-19-14-10/h1-3,9H,4-8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLLHECLEOAFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.